molecular formula C15H24N6OS B2751406 N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide CAS No. 1436251-77-2

N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide

Cat. No. B2751406
CAS RN: 1436251-77-2
M. Wt: 336.46
InChI Key: CIWVFNZBRMKCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C15H24N6OS and its molecular weight is 336.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocycle Synthesis

Research has demonstrated the utility of compounds with thiadiazole moieties in synthesizing a wide range of heterocycles. These heterocycles have shown potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, indicating the compound's relevance in agricultural research and pest management strategies (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

Novel 1,3,4-thiadiazole amide compounds, including those containing piperazine, have been synthesized and tested for their biological activities. These compounds demonstrated inhibitory effects on pathogens like Xanthomonas campestris pv. oryzae and exhibited potential antiviral activities against tobacco mosaic virus (Xia, 2015). Additionally, similar compounds have been evaluated for their antimicrobial properties, further underscoring the utility of this chemical framework in developing new antimicrobial agents (Hamama et al., 2017).

Anticancer Research

The structure also shows promise in anticancer research, with several studies synthesizing and testing compounds containing thiadiazole and piperazine for their antitumor activities. For instance, novel thiophene, pyrimidine, and coumarin derivatives have been synthesized from 2-cyano-N-(thiazol-2-yl) acetamide precursors, showing inhibitory effects on various cancer cell lines, indicating potential applications in cancer therapy (Albratty et al., 2017).

Pharmacological Potential

Compounds incorporating thiadiazole and piperazine have been identified as potential pharmacological agents. For example, derivatives have been synthesized for the inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential applications in treating diseases associated with ACAT-1 overexpression, such as cardiovascular diseases (Shibuya et al., 2018).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6OS/c1-11(2)15(4,10-16)18-13(22)9-20-5-7-21(8-6-20)14-17-12(3)19-23-14/h11H,5-9H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWVFNZBRMKCHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)CC(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.